molecular formula C17H20ClN5O2 B2768494 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377060-01-0

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B2768494
Numéro CAS: 377060-01-0
Poids moléculaire: 361.83
Clé InChI: KYYGPCHYIGXGCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BCX4430, is a promising antiviral drug candidate that has been extensively researched in recent years. This compound belongs to the family of nucleoside analogs, which are compounds that mimic the structure of nucleotides and interfere with the replication of viruses. BCX4430 has shown potent antiviral activity against a broad range of RNA viruses, including Ebola, Marburg, Zika, and Yellow fever viruses.

Mécanisme D'action

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a nucleoside analog that mimics the structure of adenosine and guanosine. It is phosphorylated by cellular kinases to form the active triphosphate form, which is incorporated into viral RNA during replication. The incorporation of this compound triphosphate into viral RNA leads to premature termination of RNA synthesis and inhibition of viral replication. This compound has a broad spectrum of antiviral activity due to its ability to target the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a conserved enzyme among different RNA viruses.
Biochemical and Physiological Effects
This compound has been shown to have potent antiviral activity in vitro and in vivo against a broad range of RNA viruses. In cell culture studies, this compound has been shown to inhibit viral replication with low cytotoxicity. In animal studies, this compound has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. This compound has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers. The results showed that this compound was well-tolerated and had a favorable pharmacokinetic profile.

Avantages Et Limitations Des Expériences En Laboratoire

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It has a broad spectrum of antiviral activity against RNA viruses, which makes it a useful tool for studying the replication of different RNA viruses. This compound has also been shown to have low cytotoxicity in cell culture studies, which makes it a safe compound to work with. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is complex and requires several steps, which can be time-consuming and expensive. In addition, this compound is not yet widely available, which can limit its use in some research settings.

Orientations Futures

There are several future directions for the research and development of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further evaluate the safety and efficacy of this compound in clinical trials for the treatment of viral infections. Another direction is to optimize the synthesis of this compound to improve the yield and reduce the cost of production. Additionally, this compound can be used as a starting point for the development of new antiviral compounds with improved potency and selectivity. Finally, this compound can be used as a tool to study the replication of different RNA viruses and to identify new targets for antiviral therapy.

Méthodes De Synthèse

The synthesis of 8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was first reported by BioCryst Pharmaceuticals in 2012. The synthesis involves a multistep process starting from commercially available starting materials. The key steps include the preparation of 2-chlorobenzylamine, which is then reacted with 8-bromo-3-methylxanthine to form the intermediate compound. The intermediate is then converted to this compound by reacting with butylamine and sodium hydride. The overall yield of the synthesis is about 20%, and the purity of the final product is greater than 99%.

Applications De Recherche Scientifique

8-(butylamino)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in vitro and in vivo for its antiviral activity against a broad range of RNA viruses. In cell culture studies, this compound has shown potent antiviral activity against Ebola, Marburg, Zika, Yellow fever, and other viruses. In animal studies, this compound has been shown to protect mice and nonhuman primates from lethal Ebola virus infection. This compound has also been evaluated in phase 1 clinical trials for safety and pharmacokinetics in healthy volunteers.

Propriétés

IUPAC Name

8-(butylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-3-4-9-19-16-20-14-13(15(24)21-17(25)22(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYGPCHYIGXGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.